molecular formula C18H18N3P B12950491 4,4',4''-Phosphinetriyltrianiline

4,4',4''-Phosphinetriyltrianiline

Cat. No.: B12950491
M. Wt: 307.3 g/mol
InChI Key: XEYWVOCQBWZJGE-UHFFFAOYSA-N
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Description

4,4',4''-Phosphinetriyltrianiline (CAS: 106448-27-5) is a phosphorus-containing trianiline derivative characterized by a central phosphorus atom bonded to three aniline groups. This compound is primarily utilized as a ligand in catalytic systems due to the electron-donating properties of the phosphine group, which enhances metal coordination in cross-coupling and organometallic reactions . Its high purity (97%) and structural rigidity make it valuable in synthesizing advanced materials and coordination complexes .

Properties

Molecular Formula

C18H18N3P

Molecular Weight

307.3 g/mol

IUPAC Name

4-bis(4-aminophenyl)phosphanylaniline

InChI

InChI=1S/C18H18N3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2

InChI Key

XEYWVOCQBWZJGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)P(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Phosphinetriyltrianiline typically involves the reaction of triphenylphosphine with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Phosphinetriyltrianiline may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-Phosphinetriyltrianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include phosphine oxides, secondary amines, and substituted aniline derivatives .

Scientific Research Applications

4,4’,4’'-Phosphinetriyltrianiline has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,4’,4’'-Phosphinetriyltrianiline involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The pathways involved often include coordination to transition metals and subsequent activation of substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 4,4',4''-Phosphinetriyltrianiline but differ in core substituents or backbone architecture:

Compound Name CAS Number Core Structure Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound 106448-27-5 Phosphorus-centered Not provided Not provided Central P atom bonded to three aniline groups
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline 14544-47-9 Triazine-centered C₂₁H₁₈N₆ 354.41 Triazine ring with three aniline substituents
4,4',4''',4'''-Methanetetrayltetraaniline 2479-47-2 Methane-centered Not provided Not provided Methane core with four aniline groups
Pyrene-based tetraaniline (TAEPy) 1404196-75-3 Pyrene-centered C₄₈H₃₀N₄ 662.78 Pyrene core with ethynyl-aniline branches
4,4'-Methylenedianiline (MDA) 101-77-9 Methylene-centered C₁₃H₁₄N₂ 198.27 Methylene bridge between two aniline groups

Comparative Analysis of Physical and Chemical Properties

  • Electronic Properties :

    • The phosphorus atom in this compound provides strong electron-donating capabilities, making it superior to carbon- or nitrogen-centered analogues (e.g., triazine-based compound) in stabilizing metal catalysts .
    • The triazine core in 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline introduces electron-deficient characteristics, favoring applications in hydrogen-bonded frameworks or optoelectronic materials .
  • Thermal Stability: Triazine- and pyrene-based compounds exhibit high thermal stability due to aromatic cores, with TAEPy being used in covalent organic frameworks (COFs) for high-temperature catalysis .

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